4-Iodo-5-methylpyridin-2-amine

概要

説明

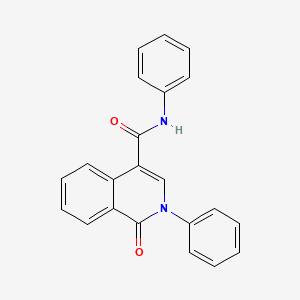

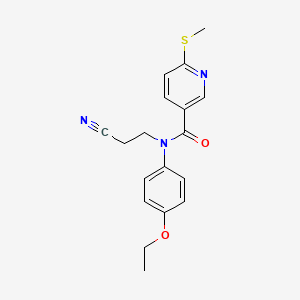

4-Iodo-5-methylpyridin-2-amine is an organic compound with a molecular formula of C5H7IN2. It is a colorless and odorless solid which is soluble in water, ethanol and methanol. It is a versatile reagent used in organic synthesis and has a wide range of applications in the scientific research field. It is also known as 4-iodo-5-methylpyridine-2-amine, 4-iodopyridine-2-amine, and 4-iodo-5-methylpyridin-2-amine.

科学的研究の応用

Catalytic Aminocarbonylation Reactions

4-Iodo-5-methylpyridin-2-amine serves as a precursor in homogeneous catalytic aminocarbonylation reactions. These reactions are pivotal for synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides, which are of significant biological interest. By employing 2-iodopyridine, 3-iodopyridine, and iodopyrazine with primary and secondary amines, including amino acid methyl esters, researchers have developed methods to obtain these compounds in synthetically acceptable yields. This process is facilitated by palladium catalysis and the use of elevated carbon monoxide pressure for certain derivatives, highlighting the compound's versatility and utility in organic synthesis aimed at potential pharmacological applications (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Amino-Substituted Pyridylglyoxylamides

The compound is instrumental in the synthesis of amino-substituted pyridylglyoxylamides through palladium-catalysed aminocarbonylation. This method involves reacting iodopyridine model compounds with various amines, leading to the formation of nicotinamide analogues and dicarboxamides containing pyridyl moieties. Such derivatives are promising for further chemical modifications and investigations into their biological activities, demonstrating the utility of 4-Iodo-5-methylpyridin-2-amine in creating complex molecules for further pharmacological studies (Szőke, Takács, Berente, Petz, & Kollár, 2016).

Development of Water-Soluble BODIPY Dyes

In the field of chemical probes and fluorescent markers, 4-Iodo-5-methylpyridin-2-amine has been utilized in the development of water-soluble BODIPY (Boron-dipyrromethene) dyes. These dyes, functionalized with aryl iodide, enable organometallic couplings, leading to highly fluorescent probes suitable for various applications in biological imaging and assays. This application showcases the compound's role in enhancing the functionality and utility of fluorescent probes in biological research (Li, Han, Nguyen, & Burgess, 2008).

Amination of Aryl Halides

The compound is also a key reactant in the amination of aryl halides using copper catalysis. This process facilitates the conversion of bromopyridine into aminopyridine, highlighting its significance in modifying pyridine derivatives through amination. Such reactions are crucial for synthesizing compounds with varied biological activities, further illustrating the compound's importance in medicinal chemistry and drug development (Lang, Zewge, Houpis, & VolanteRalph, 2001).

特性

IUPAC Name |

4-iodo-5-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJMKSZNORAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-5-methylpyridin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2686726.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686730.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2686733.png)

![5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686734.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2686735.png)

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea](/img/structure/B2686739.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)